molecular formula C13H11N3O3S B2748972 5-(((4-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 349486-79-9

5-(((4-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2748972
CAS RN: 349486-79-9
M. Wt: 289.31
InChI Key: LPVDITYUXFMGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(((4-acetylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with a complex structure . It is related to a class of compounds known as α-aminophosphonates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The exact structure would depend on the specific substituents present in the compound .

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of polyfunctional fused heterocyclic compounds involving reactions with 6-amino-2-thioxopyrimidin-4(3H)-one, leading to the creation of compounds with potential biological activity (Hassaneen et al., 2003). This process illustrates the chemical versatility of thioxodihydropyrimidine derivatives in heterocyclic chemistry.

Green Chemistry Approaches

  • Research on the solvent-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water highlights a green and efficient method for producing these compounds. This approach emphasizes the role of water as a solvent for both formylation and Knoevenagel condensation reactions, offering advantages such as high yields, mild conditions, and straightforward work-up procedures (Dhorajiya & Dholakiya, 2013).

Molecular Structure and Hydrogen Bonding

  • A study focusing on the crystal structure and spectroscopic analysis of thiobarbituric acid derivatives, including 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione, provided insights into hydrogen-bonding patterns. These patterns are crucial for understanding the stability and reactivity of such compounds, which have implications for their applications in pharmaceuticals and materials science (Sharma et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation into its potential antimicrobial activity, as well as exploration of other biological activities . Additionally, further studies could be conducted to optimize the synthesis process and to investigate the physical and chemical properties of the compound in more detail.

properties

IUPAC Name

5-[(4-acetylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7(17)8-2-4-9(5-3-8)14-6-10-11(18)15-13(20)16-12(10)19/h2-6H,1H3,(H3,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGQKPGHYXKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.